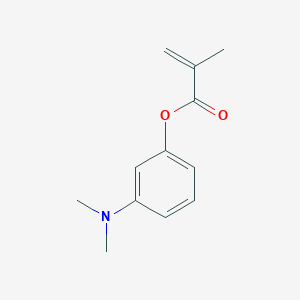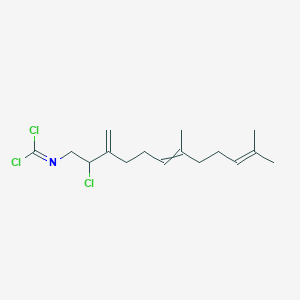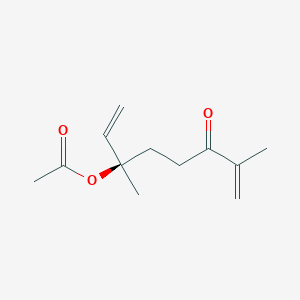
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate is an organic compound with the molecular formula C12H20O3 This compound is characterized by its unique structure, which includes a ketone group, a double bond, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate typically involves the reaction of a suitable precursor with acetic anhydride in the presence of a catalyst. One common method is the esterification of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-ol with acetic anhydride under acidic conditions. The reaction is usually carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, which helps in maintaining the desired reaction conditions and improving the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biochemical pathways and exerting their effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in metabolic and signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3,7-Dimethyl-6-octen-1-yl acetate: Similar structure but lacks the ketone group.
(3R)-3,7-Dimethyl-6-oxooctanoic acid: Similar structure but has a carboxylic acid group instead of an acetate ester.
Uniqueness
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
63525-02-0 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
[(3R)-3,7-dimethyl-6-oxoocta-1,7-dien-3-yl] acetate |
InChI |
InChI=1S/C12H18O3/c1-6-12(5,15-10(4)13)8-7-11(14)9(2)3/h6H,1-2,7-8H2,3-5H3/t12-/m0/s1 |
InChI-Schlüssel |
UGSCGYILWYOHQT-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=C)C(=O)CC[C@](C)(C=C)OC(=O)C |
Kanonische SMILES |
CC(=C)C(=O)CCC(C)(C=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
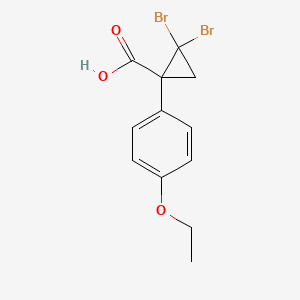
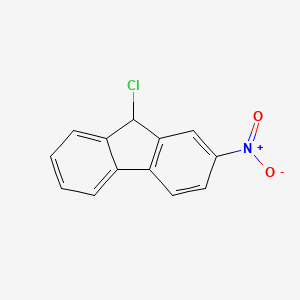
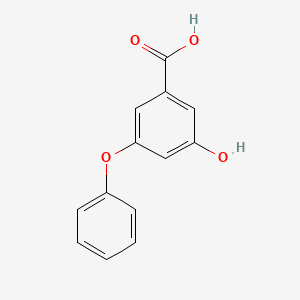
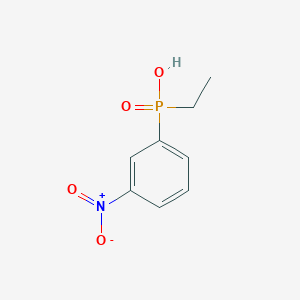

![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)

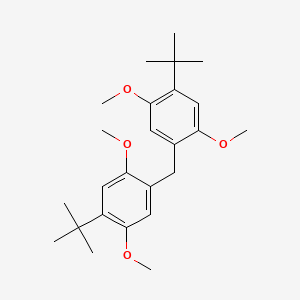
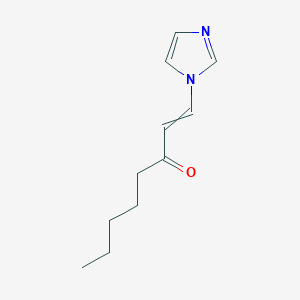
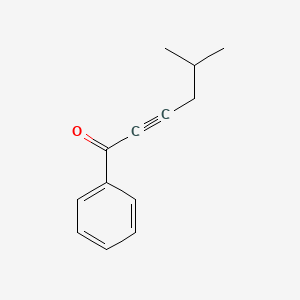
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
